molecular formula C11H10N6O3 B11726946 4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol

4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol

Cat. No.: B11726946
M. Wt: 274.24 g/mol
InChI Key: QXCPFJPDDNQPLE-WCSRMQSCSA-N
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Description

4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a pyrimidine ring substituted with amino and nitro groups, linked to a phenol group through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and nitro-substituted benzaldehyde.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrimidine derivative with hydrazine hydrate under controlled conditions.

    Phenol Substitution: The final step involves the substitution of the hydrazone derivative with a phenol group, typically under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino and nitro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or receptors involved in signal transduction pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to altered cellular responses such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: Similar in structure but may lack the hydrazone linkage or phenol group.

    Nitro-substituted pyrimidines: Share the nitro group but differ in other substituents.

Uniqueness

4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C11H10N6O3

Molecular Weight

274.24 g/mol

IUPAC Name

4-[(Z)-[(6-amino-5-nitropyrimidin-4-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C11H10N6O3/c12-10-9(17(19)20)11(14-6-13-10)16-15-5-7-1-3-8(18)4-2-7/h1-6,18H,(H3,12,13,14,16)/b15-5-

InChI Key

QXCPFJPDDNQPLE-WCSRMQSCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC2=NC=NC(=C2[N+](=O)[O-])N)O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=NC(=C2[N+](=O)[O-])N)O

Origin of Product

United States

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